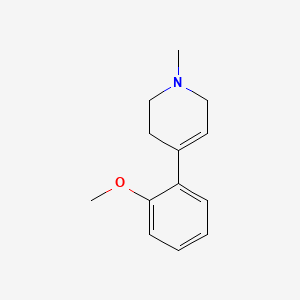
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- is a heterocyclic organic compound that features a pyridine ring partially saturated with hydrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the catalytic hydrogenation of 4-(2-methoxyphenyl)-1-methylpyridine using a palladium catalyst under high pressure and temperature . The reaction conditions must be carefully controlled to ensure selective hydrogenation and to avoid over-reduction of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound is achieved through techniques such as distillation and recrystallization to ensure high purity for industrial applications .
化学反应分析
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine oxides.
Reduction: Further reduction can lead to the complete saturation of the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group and the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Pyridine oxides and related derivatives.
Reduction: Fully saturated pyridine derivatives.
Substitution: Various substituted pyridine and methoxyphenyl derivatives.
科学研究应用
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the methoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, influencing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- Pyridine, 1-ethyl-1,2,3,6-tetrahydro-5-(3-methoxyphenyl)-
- Pyridine, 1-benzyl-4-(2-methoxyphenyl)-1,2,3,6-tetrahydro-
- Pyridine, 1-benzyl-4-(4-methoxyphenyl)-1,2,3,6-tetrahydro-
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-4-(2-methoxyphenyl)-1-methyl- is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
属性
CAS 编号 |
107534-97-4 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
4-(2-methoxyphenyl)-1-methyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C13H17NO/c1-14-9-7-11(8-10-14)12-5-3-4-6-13(12)15-2/h3-7H,8-10H2,1-2H3 |
InChI 键 |
GDTMBMBZMQETLR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(=CC1)C2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















